(5-methylpyrazin-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
Description
The compound "(5-methylpyrazin-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone" features a rigid 8-azabicyclo[3.2.1]octane core with stereospecific substitutions at the 1R and 5S positions. Key structural elements include:
- 5-Methylpyrazin-2-yl moiety as the methanone substituent, introducing a nitrogen-rich heteroaromatic system that may enhance binding interactions with biological targets.
This structural framework is analogous to pharmacologically active bicyclic compounds explored for antibacterial, antiviral, and receptor-modulating activities .
Properties
IUPAC Name |
[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(5-methylpyrazin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-13-11-21-18(12-20-13)19(23)22-14-7-8-15(22)10-17(9-14)26(24,25)16-5-3-2-4-6-16/h2-6,11-12,14-15,17H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOFJWJPVDBMGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Janus kinases (JAKs) . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases.
Mode of Action
This compound, also known as a JAK1/JAK2 degrader (JAPT) , is based on the protein degradation targeting chimera (PROTAC) concept. It utilizes E3 ligase to mediate the ubiquitination and degradation of JAK1/JAK2. This leads to the inhibition of JAK1 and JAK2, which in turn reduces the overactive cytokine response that leads to inflammation, causing autoimmune diseases.
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway . By degrading JAK1/JAK2, it inhibits I, II, and III type adaptive immunity. This results in the effective suppression of pro-inflammatory cytokine release, thereby alleviating inflammation.
Result of Action
The compound has been shown to significantly reduce the severity of atopic dermatitis (AD), a common chronic inflammatory skin disease. It has been demonstrated to improve the skin lesion clearance rate and the AD severity score (SCORAD).
Action Environment
The compound’s action, efficacy, and stability are influenced by the unique structure of the skin, which can limit the effectiveness of topically applied JAK inhibitors. The compound’s design as a jak1/jak2 degrader (japt) allows it to overcome these limitations and provide a promising low-frequency and low-dose treatment method for ad.
Biological Activity
The compound (5-methylpyrazin-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, blocking substrate access and thus modulating metabolic pathways.
- Receptor Modulation: By binding to various receptors, it can influence signaling pathways that are crucial in disease processes.
Biological Activity Overview
Recent studies have highlighted several areas where this compound exhibits notable biological effects:
- Anticancer Activity: Preliminary investigations suggest potential anticancer properties, especially through the inhibition of cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation.
- Neuroprotective Effects: The structural features of the compound may confer neuroprotective benefits, potentially aiding in conditions such as neurodegeneration.
- Antimicrobial Properties: Some derivatives related to this compound have shown promise in combating bacterial infections.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | CDK inhibition | |
| Neuroprotection | Receptor modulation | |
| Antimicrobial | Enzyme inhibition |
Case Study: Anticancer Activity
In a study focused on CDK inhibitors, compounds similar to (5-methylpyrazin-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity correlated with their inhibitory activity against CDK9.
Table 2: IC50 Values Against Cancer Cell Lines
| Compound | MCF7 (Breast) IC50 (µM) | HCT116 (Colorectal) IC50 (µM) | K652 (Leukemia) IC50 (µM) |
|---|---|---|---|
| (5-methylpyrazin derivative) | 6.66 | 17.66 | 18.24 |
| Staurosporine | 18.41 | 10.86 | 22.08 |
Comparison with Similar Compounds
Research Findings and Limitations
- Antibacterial Potential: ’s phenylamino derivative highlights the importance of substituent basicity for antibacterial activity. The target’s sulfonyl group may hinder this, necessitating structural optimization .
- Kinase/Protease Inhibition: High molecular weight and complex substituents in ’s compound suggest applications in enzyme inhibition, though the target’s pyrazine group may limit similar efficacy .
- Data Gaps: No direct biological or solubility data are available for the target compound. Further studies are required to evaluate its pharmacokinetic and pharmacodynamic profiles.
Q & A
Q. What are the standard synthetic routes for preparing (5-methylpyrazin-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone?
- Methodological Answer : Synthesis typically involves multi-step routes:
- Step 1 : Construction of the 8-azabicyclo[3.2.1]octane core via cyclization reactions under controlled conditions (e.g., high-pressure reactors for stereochemical fidelity) .
- Step 2 : Introduction of the phenylsulfonyl group at the 3-position using sulfonyl chloride derivatives under basic conditions .
- Step 3 : Coupling the 5-methylpyrazin-2-yl moiety via nucleophilic acyl substitution or palladium-catalyzed cross-coupling .
- Purification : Chromatography (e.g., flash or HPLC) is critical for isolating enantiomerically pure forms .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR for verifying stereochemistry and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : Definitive structural elucidation of the bicyclic framework and substituent orientation .
- Chromatography : HPLC or GC-MS to assess purity (>95% required for pharmacological studies) .
Q. What biological activities are hypothesized for this compound based on its structural motifs?
- Methodological Answer :
- Enzyme Inhibition : The phenylsulfonyl group may target serine hydrolases or proteases, while the azabicyclo framework could mimic tropane alkaloids in receptor binding .
- CNS Activity : The bicyclic amine structure is analogous to neuroactive compounds (e.g., scopolamine derivatives), suggesting potential neuromodulatory effects .
- In vitro Screening : Prioritize assays for kinase inhibition, GPCR binding, or ion channel modulation using HEK293 or CHO cell lines .
Advanced Research Questions
Q. How can stereoselectivity be optimized during the formation of the bicyclo[3.2.1]octane framework?
- Methodological Answer :
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to control ring-closing metathesis or Mannich cyclization .
- Reaction Conditions : Optimize temperature (-78°C to 150°C), solvent polarity (e.g., DMF for polar intermediates), and pressure (high-pressure reactors for strained bicyclic systems) .
- Protecting Groups : Temporarily block reactive sites (e.g., amine groups) to prevent undesired stereoisomers .
Q. How should researchers resolve discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Purity Validation : Re-analyze batches via HPLC and NMR to rule out impurities (>99% purity for reproducibility) .
- Assay Standardization : Use common cell lines (e.g., HeLa, HEK293) and control compounds (e.g., known enzyme inhibitors) to normalize conditions .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to evaluate variability in IC50 values caused by assay protocols (e.g., incubation time, serum concentration) .
Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?
- Methodological Answer :
- Substituent Variation : Systematically modify the pyrazine (e.g., 5-ethyl vs. 5-methyl) or sulfonyl group (e.g., electron-withdrawing substituents) to assess potency shifts .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like acetylcholine esterase or dopamine receptors .
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding via sulfonyl oxygen) using 3D-QSAR models .
Q. How can the metabolic stability of this compound be evaluated in preclinical studies?
- Methodological Answer :
- In vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS .
- Cytochrome P450 Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
- Isotope Labeling : Use 14C-labeled analogs to track metabolite formation in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
